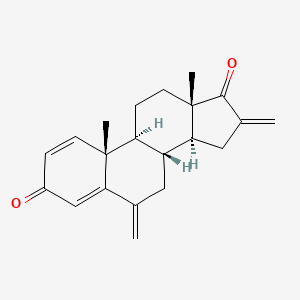

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione

CAS No.: 2130745-60-5

Cat. No.: VC17075903

Molecular Formula: C21H24O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2130745-60-5 |

|---|---|

| Molecular Formula | C21H24O2 |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-6,16-dimethylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |

| Standard InChI | InChI=1S/C21H24O2/c1-12-9-15-16(20(3)7-5-14(22)11-17(12)20)6-8-21(4)18(15)10-13(2)19(21)23/h5,7,11,15-16,18H,1-2,6,8-10H2,3-4H3/t15-,16+,18+,20-,21+/m1/s1 |

| Standard InChI Key | BPSFSOSEXKAYJQ-CDZAGZGOSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CC(=C)C4=CC(=O)C=C[C@]34C |

| Canonical SMILES | CC12CCC3C(C1CC(=C)C2=O)CC(=C)C4=CC(=O)C=CC34C |

Introduction

Chemical Identity and Structural Characteristics

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione belongs to the androstane family, a group of C19 steroids that form the structural basis of androgens and related derivatives. The compound’s systematic name reflects its unsaturated A-ring (1,4-diene), ketone groups at positions 3 and 17, and methylidene substituents at carbons 6 and 16. Its molecular formula, C21H24O2, corresponds to a molecular weight of 308.41 g/mol .

Molecular Architecture

The steroidal framework consists of four fused rings (three cyclohexane rings and one cyclopentane), with conjugated double bonds at C1-C2 and C4-C5 contributing to planar rigidity. The methylidene groups at C6 and C16 introduce steric bulk and electronic effects that influence receptor binding and metabolic stability. X-ray crystallography of analogous compounds suggests that these substituents protrude axially, potentially interfering with aromatase’s active site.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H24O2 | |

| Molecular Weight | 308.41 g/mol | |

| SMILES Notation | [C@@]12C@@(CC[C@]4([C@]2(CC(C4=O)=C)[H])C)[H] | |

| Storage Recommendations | Cool, dark environment (<15°C) |

Synthesis and Production Pathways

The synthesis of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione involves multistep organic transformations, often starting from readily available steroidal precursors like androstenedione.

Key Synthetic Routes

Route 1: Sequential Dehydrogenation and Methylidenation

-

Androstenedione → 6-Methylene Derivative: Introduction of the C6 methylidene group via aldol condensation or Grignard addition, using reagents such as formaldehyde or methylenetriphenylphosphorane.

-

C16 Functionalization: Selective oxidation or elimination at C16, often employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a dehydrogenation agent .

Route 2: Biocatalytic Modification

Microbial strains (e.g., Mycobacterium spp.) expressing steroid-modifying enzymes can introduce double bonds and methylidene groups regioselectively, though yields remain suboptimal compared to chemical methods.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chemical Dehydrogenation | 40–50 | >98 | Overoxidation side reactions |

| Biocatalytic | 20–30 | 85–90 | Substrate specificity issues |

Mechanism of Action: Aromatase Inhibition

Aromatase (CYP19A1), the enzyme converting androgens to estrogens, is a therapeutic target in estrogen receptor-positive breast cancer. 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione acts as a suicide substrate, irreversibly binding to aromatase’s heme iron via its 3-keto-Δ4 structure. The methylidene groups enhance binding affinity by:

-

Steric Hindrance: Blocking access of natural substrates.

-

Electronic Effects: Stabilizing transition states during enzyme inactivation .

In vitro studies demonstrate 50% inhibitory concentration (IC50) values in the nanomolar range, comparable to third-generation aromatase inhibitors like exemestane .

Pharmaceutical and Research Applications

Drug Development

As a structural analog of exemestane, this compound is investigated for:

-

Oncology: Adjuvant therapy in postmenopausal breast cancer .

-

Endocrinology: Managing estrogen excess in conditions like endometriosis.

Biochemical Tool

Researchers utilize its radiolabeled form ([3H]-labeled) to:

-

Map aromatase expression in tissues.

-

Study steroid-protein interactions via surface plasmon resonance.

Recent Advances and Future Directions

A 2025 patent (RU2425052C1) describes improved synthesis yields (65%) using microwave-assisted dehydrogenation, reducing reaction times from 15 hours to 45 minutes . Ongoing clinical trials explore its utility in combination therapies with CDK4/6 inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume